molecular formula C9H5NO2 B3342986 5,8-Isoquinolinedione CAS No. 50-46-4

5,8-Isoquinolinedione

Cat. No. B3342986
CAS RN: 50-46-4
M. Wt: 159.14 g/mol
InChI Key: CUPFSRUOCULQSY-UHFFFAOYSA-N
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Description

5,8-Isoquinolinedione is a heterocyclic organic compound with the molecular formula C9H5NO2 . It is also known as quinoline-5,8-dione and is a versatile building block for the synthesis of a variety of organic compounds.


Synthesis Analysis

5,8-Isoquinolinedione is synthesized from 5-hydroxyisoquinoline through C-8 nitrosation, nitroso group reduction, and oxidation of 5-hydroxy-8-aminoisoquinoline .


Molecular Structure Analysis

The chemical structures of 5,8-quinolinedione and 5,8-isoquinoline derivatives were analyzed using FT-IR spectroscopy supplemented with theoretical DFT calculations . The most significant difference in the spectra occurred in the region of carbonyl bands. For compounds with the 5,8-quinolinedione moiety, two separated C=O vibration peaks were observed, while for compounds with the 5,8-isoquinolinedione moiety, the carbonyl vibrations created only one peak .


Physical And Chemical Properties Analysis

5,8-Isoquinolinedione has a molecular formula of C9H5NO2 and an average mass of 159.141 Da . More detailed physical and chemical properties are not available in the search results.

properties

IUPAC Name

isoquinoline-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c11-8-1-2-9(12)7-5-10-4-3-6(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPFSRUOCULQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198164
Record name 5,8-Isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Isoquinolinedione

CAS RN

50-46-4
Record name 5,8-Isoquinolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Isoquinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Quinolinedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76882
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-Isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Nineteen grams of 5-hydroxy-8-amino-isoquinoline were dissolved in 450 ml of water and 10 ml of concentrated sulfuric acid. The solution was cooled in an ice bath and then 50 ml of a potassium dichromate solution were added. (The dichromate solution was made by dissolving 50 g of potassium dichromate in 500 ml of water.) Forty ml of concentrated sulfuric acid were added, followed by 190 ml of the potassium dichromate solution, then 20 ml of concentrated sulfuric acid, and finally 400 ml of methylene chloride.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
190 mL
Type
reactant
Reaction Step Seven
Quantity
400 mL
Type
reactant
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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